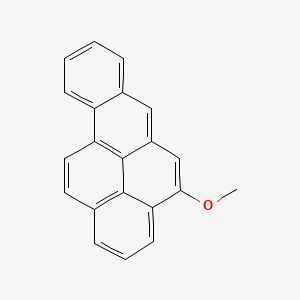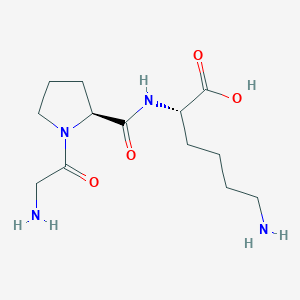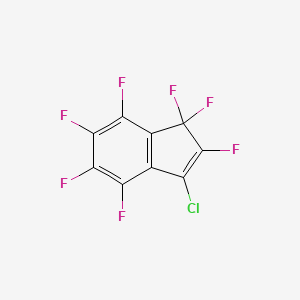![molecular formula C15H18AsN B14643684 2-[Ethyl(2-methylphenyl)arsanyl]aniline CAS No. 53980-32-8](/img/structure/B14643684.png)
2-[Ethyl(2-methylphenyl)arsanyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Ethyl(2-methylphenyl)arsanyl]aniline is an organoarsenic compound with the molecular formula C15H16AsN. This compound features an aniline group substituted with an ethyl group and a 2-methylphenyl group bonded to arsenic.
準備方法
The synthesis of 2-[Ethyl(2-methylphenyl)arsanyl]aniline typically involves the reaction of 2-methylphenylarsine with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the arsenic compound. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the potential hazards associated with handling arsenic compounds. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.
化学反応の分析
2-[Ethyl(2-methylphenyl)arsanyl]aniline undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to form arsenic(V) compounds. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert arsenic(V) back to arsenic(III) using reducing agents such as sodium borohydride.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the arsenic atom typically results in the formation of arsenic oxides, while substitution reactions can yield a variety of substituted aniline derivatives.
科学的研究の応用
2-[Ethyl(2-methylphenyl)arsanyl]aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds. Its unique structure allows for the study of arsenic’s chemical behavior and bonding characteristics.
Biology: Research into the biological activity of organoarsenic compounds has shown potential for antimicrobial and anticancer properties. This compound may serve as a lead compound for developing new therapeutic agents.
Medicine: Although not widely used in clinical settings, organoarsenic compounds have been explored for their potential in treating diseases such as leukemia and parasitic infections.
作用機序
The mechanism of action of 2-[Ethyl(2-methylphenyl)arsanyl]aniline involves its interaction with biological molecules, particularly proteins and enzymes. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cell death, which is the basis for its potential antimicrobial and anticancer properties .
類似化合物との比較
Similar compounds to 2-[Ethyl(2-methylphenyl)arsanyl]aniline include other organoarsenic compounds such as:
Arsenic trioxide (As2O3): Used in the treatment of acute promyelocytic leukemia.
Roxarsone: An organoarsenic compound used as a feed additive in poultry farming.
Arsenobetaine: A naturally occurring organoarsenic compound found in seafood.
What sets this compound apart is its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both an ethyl group and a 2-methylphenyl group on the arsenic atom provides unique steric and electronic properties that can be exploited in various applications .
特性
CAS番号 |
53980-32-8 |
|---|---|
分子式 |
C15H18AsN |
分子量 |
287.23 g/mol |
IUPAC名 |
2-[ethyl-(2-methylphenyl)arsanyl]aniline |
InChI |
InChI=1S/C15H18AsN/c1-3-16(13-9-5-4-8-12(13)2)14-10-6-7-11-15(14)17/h4-11H,3,17H2,1-2H3 |
InChIキー |
VTZNKPSREWOPKL-UHFFFAOYSA-N |
正規SMILES |
CC[As](C1=CC=CC=C1C)C2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


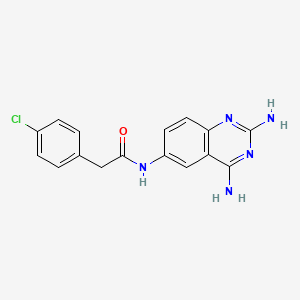
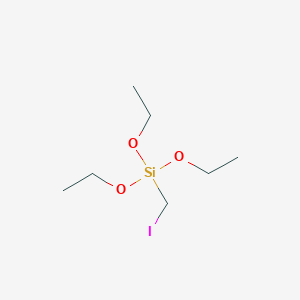
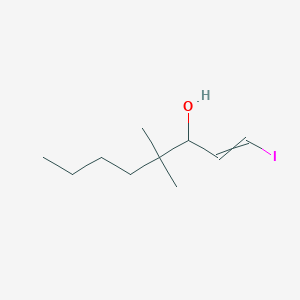
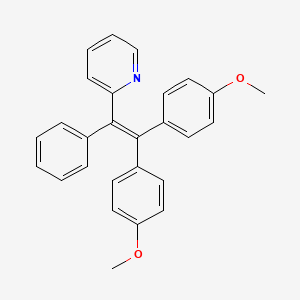

![2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14643631.png)
![2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14643654.png)
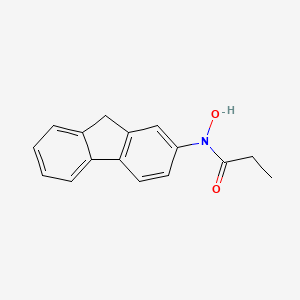
![N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline](/img/structure/B14643659.png)
